4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol
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Overview
Description
Coronarin A is a natural compound isolated from the rhizomes of the plant Hedychium gardnerianum, which belongs to the Zingiberaceae family . This labdane-type diterpene has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coronarin A can be synthesized from available diterpenoids such as sclareol and larixol . The synthetic route involves several key steps, including the transformation of the furan ring into a butenolide or dihydrofuran moiety . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations.
Industrial Production Methods: Industrial production of Coronarin A primarily relies on the extraction from the rhizomes of Hedychium gardnerianum . The extraction process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Coronarin A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Coronarin A can lead to the formation of various oxidized derivatives, while reduction can yield reduced labdane diterpenes .
Scientific Research Applications
Chemistry: Used as a lead compound for the synthesis of novel labdane diterpenes.
Mechanism of Action
Coronarin A is part of a group of labdane diterpenes, which includes compounds such as Coronarin B, Coronarin C, Coronarin D, and Coronarin E . These compounds share a similar core structure but differ in their functional groups and biological activities .
Uniqueness of Coronarin A:
Anti-diabetic Activity: Coronarin A’s ability to modulate glycogen synthesis and gluconeogenesis sets it apart from other labdane diterpenes.
Anti-inflammatory and Anti-cancer Properties: While other coronarins also exhibit anti-inflammatory and anti-cancer effects, Coronarin A’s specific molecular targets and pathways provide unique therapeutic potential
Comparison with Similar Compounds
Coronarin B: Known for its anti-inflammatory properties.
Coronarin C: Exhibits cytotoxic effects against various cancer cell lines.
Coronarin D: Inhibits NF-κB pathway activation, leading to anti-inflammatory and anti-cancer effects.
Coronarin E: Demonstrates significant pharmacological activities, including anti-inflammatory and cytotoxic effects.
Properties
IUPAC Name |
4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCBUXSXDFNUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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